3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-
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Overview
Description
3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]- is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5One common method involves the reaction of a suitable diazaspiro compound with benzoyl chloride and 2-ethoxybenzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ethoxyphenylmethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Triethylamine or sodium hydride in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new spirocyclic derivatives with different functional groups.
Scientific Research Applications
3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]- involves its interaction with GABAARs. As a GABAAR antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and affect various physiological processes . The spirocyclic structure and specific functional groups of the compound contribute to its binding affinity and selectivity for different GABAAR subtypes.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3,9-diazaspiro[5.5]undecane
- 3-Methyl-3,9-diazaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecane-based compounds 2027 and 018
Uniqueness
3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl and ethoxyphenylmethyl groups enhances its binding affinity and selectivity for GABAARs, making it a valuable compound for research in neuropharmacology and immunomodulation .
Properties
CAS No. |
851322-34-4 |
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Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[9-[(2-ethoxyphenyl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-phenylmethanone |
InChI |
InChI=1S/C25H32N2O2/c1-2-29-23-11-7-6-10-22(23)20-26-16-12-25(13-17-26)14-18-27(19-15-25)24(28)21-8-4-3-5-9-21/h3-11H,2,12-20H2,1H3 |
InChI Key |
DWCREXGRNZDQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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